
Scandium(III) nitrate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(III) nitrate pentahydrate is a chemical compound composed of scandium, nitrogen, and oxygen, with the chemical formula Sc(NO₃)₃·5H₂O. It is an ionic compound where the scandium ion is trivalent, meaning it carries a charge of +3, and forms ionic bonds with three nitrate anions, each carrying a charge of -1. This compound is known for its high solubility in water and its crystalline form, which appears as white to off-white crystals .
Preparation Methods
Scandium(III) nitrate pentahydrate can be synthesized through several methods:
Reaction with Dinitrogen Tetroxide: Scandium metal reacts with dinitrogen tetroxide to form scandium nitrate[ \text{Sc} + 3 \text{N}_2\text{O}_4 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{NO} ]
Reaction with Dinitrogen Pentoxide: The anhydrous form can be obtained by reacting scandium chloride with dinitrogen pentoxide.
Reaction with Nitric Acid: The pentahydrate form can be obtained by reacting scandium hydroxide with nitric acid.
Chemical Reactions Analysis
Scandium(III) nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizer, it can facilitate oxidation reactions in organic synthesis.
Decomposition: Upon heating, it decomposes to form scandium oxide and nitrogen oxides.
Scientific Research Applications
Scandium(III) nitrate pentahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which scandium(III) nitrate pentahydrate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the formation of intermediate complexes with the reactants, which then decompose to yield the desired products .
Comparison with Similar Compounds
Scandium(III) nitrate pentahydrate can be compared with other scandium compounds such as scandium(III) chloride and scandium(III) fluoride. While all these compounds contain scandium, their chemical properties and applications differ:
Scandium(III) Chloride: Used in the preparation of scandium metal and in the synthesis of other scandium compounds.
Scandium(III) Fluoride: Used in optical coatings and as a precursor for the synthesis of scandium-doped materials.
This compound is unique due to its high solubility in water and its role as a versatile reagent in chemical synthesis, making it valuable in a wide range of applications from catalysis to materials science .
Properties
Molecular Formula |
H10N3O14Sc |
|---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
scandium(3+);trinitrate;pentahydrate |
InChI |
InChI=1S/3NO3.5H2O.Sc/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
InChI Key |
OSFKNPZZZBBXLE-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)
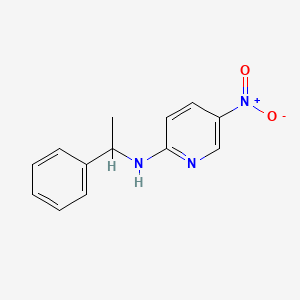
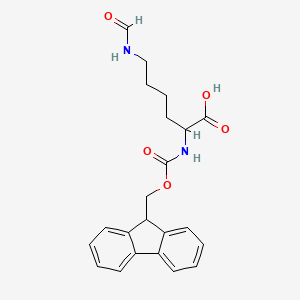
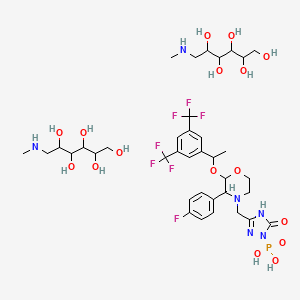
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)
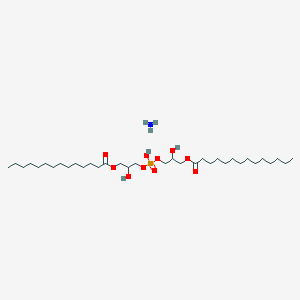
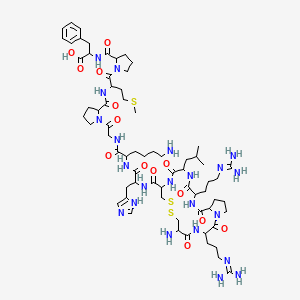
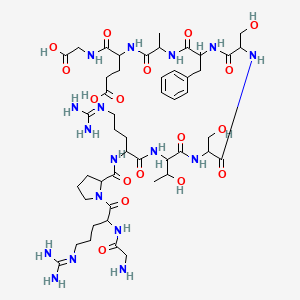
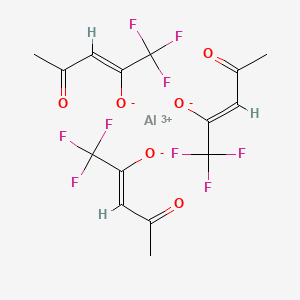
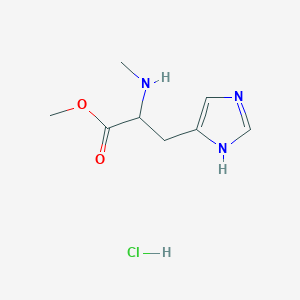
![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B13385091.png)
